Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11 (8)6-7;;/h1-4,6H,5,9H2;2*1H
.
Chemical Reactions Analysis
While specific chemical reactions involving Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride were not found in the available literature, imidazopyridines in general have been synthesized through various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride include a molecular weight of 220.1 . It is a solid at room temperature . The compound should be stored in an inert atmosphere .
Scientific Research Applications
Therapeutic Applications
Imidazo[1,2-a]pyridine is a key bicyclic heterocyclic ring recognized for its wide range of applications in medicinal chemistry. It shows promise in areas such as anticancer, antimicrobial, antiviral, antidiabetic, and anticonvulsant therapies. This scaffold is present in various marketed preparations like zolimidine and zolpidem. Recent efforts have focused on structural modifications of this scaffold to develop novel therapeutic agents, expanding the potential of drug-like chemical libraries for biological screening and new therapeutic discoveries (Deep et al., 2016).
Pharmacological Properties
Research has delved into the pharmacological properties of the imidazo[1,2-a]pyridine scaffold, highlighting its importance in medicinal chemistry. The structure has been explored for enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating its versatility and potential for various pharmacological applications (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Functionalization
Advancements in synthesis and functionalization of imidazo[1,2-a]pyridines have been significant. The use of inexpensive catalysts and mild reaction conditions are crucial in pharmaceutical applications. Recent methods emphasize the development of functionalized imidazo[1,2-a]pyridine derivatives, aiming to enhance biological activity (Ravi & Adimurthy, 2017).
Anticancer Potential
The imidazo[1,2-a]pyridine system has shown significant anticancer activity. Various analogues based on this scaffold are being used as lead molecules and are currently under human clinical trials, suggesting its potential as a novel anticancer agent (Goel, Luxami, & Paul, 2016).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds have shown potential as treatments for heart and circulatory failures, and many are under development for pharmaceutical uses. Specific derivatives have demonstrated strong AChE inhibition, suggesting their potential in treating conditions related to acetylcholinesterase activity (Kwong et al., 2019).
Safety And Hazards
The safety information available for Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKJTVSGKKIXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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